1-Indanamine, N-(2-morpholinobutyryl)-

Description

Contextualizing the Broader Chemical Class and its Research Significance

N-(2-morpholinobutyryl)-1-Indanamine is a derivative of two significant chemical classes: indanamines and morpholines. The indanamine structure, a bicyclic scaffold, is a core component of various biologically active compounds. Derivatives of 2-aminoindan, for instance, are recognized for their interaction with monoamine transporters, which are crucial in regulating neurotransmitter levels in the brain. nih.gov This has led to the investigation of indanamine derivatives for their potential applications in neurology, particularly in the context of stimulant-like effects and as ligands for biogenic amine transporters. nih.gov

The morpholine (B109124) ring is considered a "privileged structure" in medicinal chemistry. nih.gov This heterocycle is frequently incorporated into drug candidates to enhance their physicochemical and metabolic properties. nih.govnih.gov The presence of a morpholine moiety can improve potency, modulate pharmacokinetic profiles, and provide desirable drug-like characteristics. nih.govconsensus.app Morpholine derivatives have a wide spectrum of reported biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net The inclusion of this versatile scaffold in a molecule is a strategic design choice aimed at optimizing its biological activity and behavior in a physiological system. nih.gov

Rationale for In-depth Investigation of N-(2-morpholinobutyryl)-1-Indanamine

The rationale for an in-depth investigation of N-(2-morpholinobutyryl)-1-Indanamine stems from the unique combination of its structural components. The indanamine core suggests a potential for central nervous system activity, possibly interacting with neurotransmitter systems. nih.govnih.gov The addition of the N-(2-morpholinobutyryl) side chain introduces the beneficial properties of the morpholine ring, which could enhance the compound's potency and pharmacokinetic profile. acs.org

The exploration of such hybrid molecules is a common strategy in the development of novel psychoactive substances (NPS) and other therapeutic agents. nih.govfrontiersin.org The systematic study of new derivatives allows researchers to understand structure-activity relationships (SAR), which is crucial for designing compounds with specific biological effects. nih.gov The investigation of N-(2-morpholinobutyryl)-1-Indanamine would therefore be a logical step in the broader scientific endeavor to map the chemical space of psychoactive and neurologically active compounds.

Overview of Current Research Gaps and Objectives Pertaining to N-(2-morpholinobutyryl)-1-Indanamine

As a novel chemical entity, the scientific literature on N-(2-morpholinobutyryl)-1-Indanamine is sparse. This presents a significant research gap, but also a clear set of objectives for future studies. The primary objective would be the synthesis and purification of the compound, followed by its comprehensive characterization using modern analytical techniques. Subsequently, in vitro and in vivo studies would be necessary to determine its pharmacological profile.

The following table outlines the key research objectives for a foundational investigation of this compound:

| Research Phase | Objective | Methodologies | Expected Outcome |

|---|---|---|---|

| Chemical Synthesis and Characterization | To synthesize and confirm the structure and purity of N-(2-morpholinobutyryl)-1-Indanamine. | Organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), Elemental Analysis. ijprs.com | Confirmed chemical structure and a pure sample of the target compound. |

| In Vitro Pharmacological Profiling | To determine the binding affinities and functional activities at various biological targets, particularly monoamine transporters and CNS receptors. | Receptor binding assays, enzyme inhibition assays, cell-based functional assays. nih.gov | A profile of the compound's biological targets and its potency at these sites. |

| Preliminary In Vivo Assessment | To evaluate the preliminary behavioral and physiological effects in animal models. | Behavioral pharmacology studies (e.g., locomotor activity, drug discrimination), microdialysis. nih.gov | Initial understanding of the compound's effects in a living organism. |

Illustrative Research Findings

While specific experimental data for N-(2-morpholinobutyryl)-1-Indanamine is not publicly available, a typical characterization of a novel compound of this nature would yield data such as that presented in the following illustrative table. These data are essential for the verification of the compound's identity and purity before any biological testing is conducted.

| Analytical Technique | Illustrative Finding |

|---|---|

| Appearance | White crystalline solid |

| Melting Point | 125-127 °C |

| 1H NMR (CDCl3, 400 MHz) δ (ppm) | 7.10-7.30 (m, 4H, Ar-H), 5.15 (q, J=7.2 Hz, 1H, NCH), 3.65 (t, J=4.8 Hz, 4H, morpholine CH2OCH2), 2.90 (t, J=7.5 Hz, 2H, ArCH2), 2.45 (t, J=4.8 Hz, 4H, morpholine CH2NCH2), 2.20 (m, 2H, COCH2), 1.80 (m, 2H, CH2CH3), 0.95 (t, J=7.4 Hz, 3H, CH3) |

| IR (KBr, cm-1) | 3310 (N-H stretch), 2950 (C-H stretch), 1650 (C=O stretch, amide), 1115 (C-O-C stretch) |

| Mass Spectrometry (ESI+) m/z | [M+H]+ calculated for C17H24N2O2: 305.1916; found: 305.1918 |

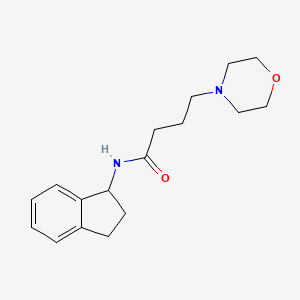

Structure

3D Structure

Properties

CAS No. |

6520-60-1 |

|---|---|

Molecular Formula |

C17H24N2O2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

N-(2,3-dihydro-1H-inden-1-yl)-4-morpholin-4-ylbutanamide |

InChI |

InChI=1S/C17H24N2O2/c20-17(6-3-9-19-10-12-21-13-11-19)18-16-8-7-14-4-1-2-5-15(14)16/h1-2,4-5,16H,3,6-13H2,(H,18,20) |

InChI Key |

UQNHDARWKLJSCY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC(=O)CCCN3CCOCC3 |

Origin of Product |

United States |

Synthetic Strategies and Structural Confirmation of N 2 Morpholinobutyryl 1 Indanamine

Retrosynthetic Analysis and Design Considerations for N-(2-morpholinobutyryl)-1-Indanamine

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available precursors. The target molecule, N-(2-morpholinobutyryl)-1-Indanamine, is an amide, and the most logical retrosynthetic disconnection is at the amide bond (C-N bond). This disconnection yields two key synthons: 1-indanamine and a 2-morpholinobutyryl moiety.

Figure 1: Retrosynthetic Disconnection of N-(2-morpholinobutyryl)-1-Indanamine

This analysis identifies two primary building blocks:

1-Indanamine: A chiral amine that serves as the backbone of the molecule. Its synthesis and the control of its stereochemistry are crucial design considerations.

2-Morpholinobutanoic Acid: A functionalized carboxylic acid that provides the acyl portion of the final amide.

Further retrosynthesis of 2-morpholinobutanoic acid suggests a disconnection at the C-N bond formed between the morpholine (B109124) ring and the butanoic acid chain. This leads to morpholine and a 2-halobutanoic acid (e.g., 2-bromobutanoic acid) as starting materials. This approach simplifies the synthesis to the assembly of readily available starting materials through well-established reaction pathways.

Development and Optimization of Synthetic Pathways for N-(2-morpholinobutyryl)-1-Indanamine

Based on the retrosynthetic analysis, a primary synthetic pathway involves the coupling of 1-indanamine with 2-morpholinobutanoic acid or an activated form of the acid.

A plausible synthesis for the key intermediate, 2-morpholinobutanoic acid, involves the nucleophilic substitution of a leaving group at the α-position of a butanoic acid derivative with morpholine. For instance, reacting 2-bromobutanoic acid with an excess of morpholine, which acts as both the nucleophile and the base to neutralize the hydrobromic acid formed, would yield the desired product. The reaction is typically performed in a suitable solvent at elevated temperatures.

The final and crucial step is the amide bond formation. This is one of the most common reactions in organic synthesis, and numerous coupling reagents have been developed to facilitate this transformation efficiently. A standard and effective method involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).

The general reaction scheme is as follows:

Activation of Carboxylic Acid: 2-Morpholinobutanoic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

Nucleophilic Attack: The primary amine of 1-indanamine attacks the activated carbonyl carbon of the intermediate.

Amide Formation: A stable amide bond is formed, releasing a urea (B33335) byproduct.

Optimization of this reaction would involve screening different solvents (e.g., dichloromethane, dimethylformamide), temperatures, and coupling reagents to maximize the yield and purity of the final product, N-(2-morpholinobutyryl)-1-Indanamine.

Stereoselective and Enantioselective Synthesis Approaches for N-(2-morpholinobutyryl)-1-Indanamine

The target molecule possesses at least one stereocenter at the C1 position of the indane ring. An additional stereocenter exists at the C2 position of the butyryl moiety. Therefore, the synthesis can potentially yield a mixture of up to four diastereomers. Controlling the stereochemistry is critical.

Control of the 1-Indanamine Stereocenter: Enantiomerically pure 1-indanamine is a key starting material. Its synthesis can be achieved through several methods:

Asymmetric reduction: The asymmetric reduction of 1-indanone (B140024) using chiral catalysts (e.g., those based on ruthenium or rhodium with chiral ligands) can produce enantiomerically enriched 1-aminoindan.

Resolution of racemic mixtures: Racemic 1-indanamine can be resolved using chiral acids (e.g., tartaric acid) to form diastereomeric salts that can be separated by crystallization.

Control of the 2-Morpholinobutyryl Stereocenter: If a specific stereoisomer of the final compound is desired, an enantioselective synthesis of 2-morpholinobutanoic acid is necessary. This can be approached by:

Using an enantiomerically pure starting material, such as (R)- or (S)-2-bromobutanoic acid, for the reaction with morpholine. The nucleophilic substitution reaction at the chiral center typically proceeds with inversion of configuration.

Employing stereoselective alkylation methods for the synthesis of the substituted butanoic acid.

When an enantiomerically pure form of 1-indanamine is coupled with a racemic mixture of 2-morpholinobutanoic acid, a mixture of two diastereomers will be formed. These diastereomers often have different physical properties (e.g., solubility, melting point) and can typically be separated using chromatographic techniques like column chromatography or by fractional crystallization.

Alternative Synthetic Routes to N-(2-morpholinobutyryl)-1-Indanamine

An alternative to using coupling reagents involves the conversion of 2-morpholinobutanoic acid into a more reactive acylating agent, such as an acyl chloride. This can be achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 2-morpholinobutyryl chloride can then be reacted directly with 1-indanamine, usually in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the HCl byproduct. This method is often high-yielding but requires careful handling of the moisture-sensitive and corrosive acyl chloride intermediate.

Table 1: Comparison of Synthetic Routes

| Method | Reagents | Advantages | Disadvantages |

| Amide Coupling | 1-Indanamine, 2-Morpholinobutanoic acid, EDC, HOBt | Mild reaction conditions, high functional group tolerance. | Coupling reagents can be expensive; removal of byproducts can be challenging. |

| Acyl Chloride | 1-Indanamine, 2-Morpholinobutyryl chloride, Base (e.g., Et₃N) | High reactivity, often high yields. | Acyl chloride is moisture-sensitive and corrosive; requires an extra step to prepare. |

Spectroscopic and Crystallographic Methods for Rigorous Structural Elucidation of N-(2-morpholinobutyryl)-1-Indanamine

Once synthesized, the definitive confirmation of the structure of N-(2-morpholinobutyryl)-1-Indanamine requires a combination of spectroscopic and, if possible, crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indane ring, the aliphatic protons of the indane's five-membered ring, the protons of the morpholine ring, and the protons of the butyryl chain. The coupling patterns and chemical shifts would provide detailed information about the connectivity of the atoms. For instance, the proton attached to the chiral carbon of the indanamine moiety would appear as a multiplet, coupled to the adjacent methylene (B1212753) protons and the amide proton.

¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment. The carbonyl carbon of the amide group is expected to resonate in the characteristic downfield region of approximately 170-175 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(2-morpholinobutyryl)-1-Indanamine (Predicted values based on analogous structures; actual values may vary.)

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Indane Aromatic-H | 7.1-7.3 | 124-128 |

| Indane Aromatic-C | - | 140-145 |

| Indane C1-H | ~5.3-5.5 | ~55-58 |

| Indane CH₂ | 1.8-2.5, 2.8-3.1 | ~30-35 |

| Amide N-H | ~8.0-8.5 | - |

| Butyryl C2-H | ~3.0-3.3 | ~60-65 |

| Butyryl CH₂ | ~1.5-1.8 | ~20-25 |

| Butyryl CH₃ | ~0.9-1.1 | ~10-12 |

| Morpholine N-CH₂ | ~2.4-2.7 | ~50-54 |

| Morpholine O-CH₂ | ~3.6-3.8 | ~66-68 |

| Amide C=O | - | ~170-175 |

Infrared (IR) Spectroscopy: The IR spectrum would provide confirmation of key functional groups. A strong absorption band around 1630-1660 cm⁻¹ would be indicative of the amide carbonyl (C=O) stretching (Amide I band). Another characteristic band for the N-H bending vibration (Amide II band) would be expected around 1520-1550 cm⁻¹. The N-H stretching vibration should appear as a sharp peak in the region of 3250-3350 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum (e.g., using techniques like MS/MS) would provide further structural information, likely showing fragments corresponding to the indanamine and morpholinobutyryl moieties.

X-ray Crystallography: If a suitable single crystal of N-(2-morpholinobutyryl)-1-Indanamine can be grown, X-ray crystallography provides the most definitive structural proof. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity, bond lengths, bond angles, and, crucially, the absolute stereochemistry of the chiral centers. The analysis would also reveal details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

In Vitro Pharmacological Characterization of N 2 Morpholinobutyryl 1 Indanamine

Receptor Binding and Ligand Profiling Studies of N-(2-morpholinobutyryl)-1-Indanamine

No data available.

Enzymatic Activity Modulation by N-(2-morpholinobutyryl)-1-Indanamine

No data available.

Cellular Pathway Investigations of N-(2-morpholinobutyryl)-1-Indanamine

Gene Expression Analysis in Response to N-(2-morpholinobutyryl)-1-Indanamine

No data available.

Protein-Protein Interactions Influenced by N-(2-morpholinobutyryl)-1-Indanamine

No data available.

Intracellular Signaling Cascades Affected by N-(2-morpholinobutyryl)-1-Indanamine

No data available.

Functional Assays and Phenotypic Screening of N-(2-morpholinobutyryl)-1-Indanamine in Advanced Cellular Models

No data available.

Preclinical in Vivo Pharmacological Evaluation of N 2 Morpholinobutyryl 1 Indanamine in Animal Models

Pharmacokinetic (PK) and Pharmacodynamic (PD) Relationships of N-(2-morpholinobutyryl)-1-Indanamine in Preclinical Species

There is no available information regarding the pharmacokinetic and pharmacodynamic properties of N-(2-morpholinobutyryl)-1-indanamine in any preclinical species.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles of N-(2-morpholinobutyryl)-1-Indanamine in Animal Models

No studies detailing the absorption, distribution, metabolism, or excretion of N-(2-morpholinobutyryl)-1-indanamine in animal models have been identified in the public domain.

Biomarker Identification and Validation for N-(2-morpholinobutyryl)-1-Indanamine Pharmacodynamics in Preclinical Settings

There is no published research on the identification or validation of pharmacodynamic biomarkers for N-(2-morpholinobutyryl)-1-indanamine in preclinical settings.

Efficacy Studies of N-(2-morpholinobutyryl)-1-Indanamine in Established Disease Animal Models

No efficacy studies of N-(2-morpholinobutyryl)-1-indanamine in any established animal models of disease have been found in the available literature.

Central Nervous System (CNS) Disease Models and N-(2-morpholinobutyryl)-1-Indanamine

Information regarding the evaluation of N-(2-morpholinobutyryl)-1-indanamine in animal models of Central Nervous System diseases is not publicly available.

Peripheral Systemic Disease Models and N-(2-morpholinobutyryl)-1-Indanamine

There are no accessible reports on the use of N-(2-morpholinobutyryl)-1-indanamine in preclinical models of peripheral systemic diseases.

Oncology Models and N-(2-morpholinobutyryl)-1-Indanamine

No data has been published on the assessment of N-(2-morpholinobutyryl)-1-indanamine in any oncology animal models.

Behavioral and Physiological Effects of N-(2-morpholinobutyryl)-1-Indanamine in Animal Models

Information not available.

Computational Approaches and Structure Activity Relationship Sar Studies of N 2 Morpholinobutyryl 1 Indanamine

Molecular Docking and Dynamics Simulations of N-(2-morpholinobutyryl)-1-Indanamine Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as N-(2-morpholinobutyryl)-1-Indanamine, and a macromolecular target, typically a protein. mdpi.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. orientjchem.org The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. This method is instrumental in suggesting the binding mode and estimating the strength of the interaction. For instance, in studies of other indane derivatives, such as indane-1,3-dione, molecular docking has been used to identify potential inhibitors of enzymes like M. tuberculosis InhA by predicting binding energies and key interactions with amino acid residues. ajchem-a.com

Molecular Dynamics (MD) Simulations provide a deeper understanding of the dynamic nature of the ligand-receptor complex over time. nih.gov Following docking, an MD simulation can assess the stability of the predicted binding pose. ajchem-a.comresearchgate.net By simulating the movements of atoms and molecules, MD can confirm whether the key interactions identified in docking are maintained, providing a more realistic view of the binding event. mdpi.comajchem-a.com These simulations can reveal conformational changes in both the ligand and the protein upon binding. nih.gov

For N-(2-morpholinobutyryl)-1-Indanamine, this two-step approach would first identify a likely biological target and then use docking to predict its binding pose. An MD simulation would then follow to validate the stability of this interaction. The results would highlight key hydrogen bonds, hydrophobic interactions, and electrostatic forces governing the binding, offering a rationale for its biological activity.

Illustrative Data Table 1: Example of Molecular Docking Results for an Indanamine Analog Against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Analog 1 | -9.8 | Lys72, Glu91 | Hydrogen Bond |

| Leu144, Val25 | Hydrophobic | ||

| Analog 2 | -9.5 | Asp161, Lys72 | Hydrogen Bond, Salt Bridge |

| Ala45, Leu144 | Hydrophobic | ||

| Analog 3 | -8.7 | Lys72 | Hydrogen Bond |

| Ile23, Phe160 | Hydrophobic, Pi-Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-(2-morpholinobutyryl)-1-Indanamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a predictive model, QSAR can guide the design of new, more potent derivatives and reduce the need for extensive synthesis and testing. scirp.org

A QSAR study on derivatives of N-(2-morpholinobutyryl)-1-Indanamine would involve several steps:

Data Set Preparation: A series of analogs would be synthesized with variations in different parts of the molecule (e.g., substitutions on the indane ring, modifications to the morpholine (B109124) group). Their biological activity against a specific target would be measured experimentally (e.g., IC50 values).

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical, electronic, and topological properties. scispace.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates a selection of descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

The resulting QSAR model could then be used to predict the activity of virtual compounds before they are synthesized, prioritizing the most promising candidates for further development.

Illustrative Data Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Descriptor Name | Description |

| Electronic | Dipole Moment | Measures the polarity of the molecule. |

| HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons. | |

| Physicochemical | LogP | Quantifies the lipophilicity or hydrophobicity of the molecule. |

| Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. | |

| Topological | Wiener Index | Describes the structural branching of the molecule. |

| Balaban J Index | A distance-based topological index. |

De Novo Design and Scaffold Hopping Strategies Applied to N-(2-morpholinobutyryl)-1-Indanamine Analogs

De Novo Design involves the use of computational algorithms to design novel molecules from scratch, often tailored to fit the binding site of a specific biological target. nih.govnih.gov If the three-dimensional structure of a target for N-(2-morpholinobutyryl)-1-Indanamine is known, de novo design programs can generate new structures, piece by piece, that are predicted to have high binding affinity. This approach can lead to the discovery of entirely new chemical classes of active compounds.

Scaffold Hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov This is achieved by replacing the central core structure (the scaffold) of the molecule while preserving the essential pharmacophoric features responsible for target interaction. uniroma1.itnih.gov For N-(2-morpholinobutyryl)-1-Indanamine, scaffold hopping could involve:

Replacing the indane core with other bicyclic or monocyclic systems (e.g., indole, indazole, or a simple phenyl ring). rsc.org

Substituting the morpholine ring with other heterocycles (e.g., piperidine, piperazine, or thiomorpholine) to modulate properties like solubility and metabolic stability.

These strategies are valuable for generating novel intellectual property, improving pharmacokinetic properties, or overcoming toxicity issues associated with the original scaffold. uniroma1.itrsc.org

Chemoinformatics and Target Identification for N-(2-morpholinobutyryl)-1-Indanamine

For many compounds, the precise biological target responsible for their activity is unknown. Chemoinformatics provides a suite of in silico tools to help identify these targets, a process often called "target fishing" or "inverse virtual screening." nih.gov

To identify potential targets for N-(2-morpholinobutyryl)-1-Indanamine, several chemoinformatics approaches could be employed:

Ligand-Based Methods: These methods search for known bioactive molecules that are structurally or pharmacophorically similar to the query compound. mdpi.com By identifying known targets of these similar molecules, one can infer potential targets for N-(2-morpholinobutyryl)-1-Indanamine.

Inverse Docking: In this approach, the compound is docked against a large library of protein structures representing the "druggable genome." nih.gov Proteins that show high-affinity binding are identified as potential targets.

Network Pharmacology: This method integrates data from drug-target databases and protein-protein interaction networks to build a comprehensive picture of how a compound might exert its effects through multiple targets and pathways. mdpi.com

These computational approaches can generate hypotheses about the compound's mechanism of action, which can then be validated through focused experimental assays, accelerating the drug discovery process. nih.gov

Analytical Methodologies for Research on N 2 Morpholinobutyryl 1 Indanamine

Chromatographic Techniques (HPLC, GC, SFC) for Purity Assessment and Quantification of N-(2-morpholinobutyryl)-1-Indanamine in Research Samples

Chromatographic techniques are indispensable for the separation and quantification of N-(2-morpholinobutyryl)-1-indanamine from complex mixtures, such as synthesis reaction products or biological matrices. The choice of technique depends on the compound's properties, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like N-(2-morpholinobutyryl)-1-indanamine. A typical HPLC method for purity assessment would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. For quantification in research samples, a calibration curve is constructed by analyzing a series of standards of known concentration. A sensitive HPLC method with pre-column derivatization can be developed for the determination of impurities. researchgate.net

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While N-(2-morpholinobutyryl)-1-indanamine itself may have limited volatility, derivatization to a more volatile analogue could enable GC analysis. This approach can offer high resolution and sensitivity, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can be an effective alternative to both HPLC and GC, offering fast and efficient separations. It is particularly well-suited for the analysis of chiral compounds, which would be relevant if N-(2-morpholinobutyryl)-1-indanamine is synthesized as a single enantiomer.

The following interactive table illustrates a hypothetical HPLC method for the purity assessment of N-(2-morpholinobutyryl)-1-indanamine.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Retention Time | ~7.8 min |

Mass Spectrometry (MS) Applications in Metabolite Identification and PK Studies of N-(2-morpholinobutyryl)-1-Indanamine in Research

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is an essential tool for the structural elucidation of metabolites and for pharmacokinetic (PK) studies.

In metabolite identification studies, N-(2-morpholinobutyryl)-1-indanamine would be incubated with liver microsomes or administered to an animal model. nih.gov Samples (e.g., plasma, urine, feces) are then analyzed, typically by liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov By comparing the mass spectra of the parent compound with those of its metabolites, researchers can identify biotransformations such as hydroxylations, demethylations, or glucuronidations. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, facilitating the determination of the elemental composition of metabolites. nih.gov

For pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound, a quantitative LC-MS/MS method is typically developed. This involves monitoring a specific fragmentation of the parent molecule (a precursor ion) to a characteristic product ion. This technique, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantifying the compound in biological fluids over time. nih.gov

Below is a hypothetical table of potential metabolites of N-(2-morpholinobutyryl)-1-indanamine that could be identified using mass spectrometry.

| Proposed Metabolite | Biotransformation | Expected m/z [M+H]⁺ |

| M1 | Hydroxylation of indane ring | +16 Da |

| M2 | N-dealkylation of morpholine (B109124) | -85 Da |

| M3 | O-Glucuronidation | +176 Da |

| M4 | Sulfation | +80 Da |

Spectroscopic Methods (NMR, IR, UV-Vis) for Characterization and Quantification of N-(2-morpholinobutyryl)-1-Indanamine in Complex Research Matrices

Spectroscopic techniques provide valuable information about the chemical structure and concentration of N-(2-morpholinobutyryl)-1-indanamine.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-(2-morpholinobutyryl)-1-indanamine, characteristic peaks would be expected for the amide C=O stretch, C-N bonds, and aromatic C-H bonds. While not typically used for quantification in complex matrices, IR can be a quick and simple method for confirming the identity of a synthesized compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by a compound. The presence of the indane aromatic ring system in N-(2-morpholinobutyryl)-1-indanamine would result in a characteristic UV absorbance spectrum. This property is exploited for detection in HPLC. UV-Vis spectroscopy can also be used for quantification in simple solutions using the Beer-Lambert law, by measuring the absorbance at a specific wavelength and comparing it to a calibration curve.

The following table outlines hypothetical ¹³C NMR chemical shifts for key carbon atoms in N-(2-morpholinobutyryl)-1-indanamine.

Future Directions and Emerging Research Avenues for N 2 Morpholinobutyryl 1 Indanamine

Exploration of Novel Theoretical Therapeutic Indications for N-(2-morpholinobutyryl)-1-Indanamine

Initial research into N-(2-morpholinobutyryl)-1-Indanamine and structurally related compounds has primarily centered on their potential neuroprotective and cognitive-enhancing properties. However, emerging theoretical frameworks suggest that the unique pharmacological profile of this compound could be applicable to a broader range of therapeutic areas. The exploration of these novel indications is a key focus of future research.

One promising avenue is the investigation of its potential in treating certain psychiatric disorders beyond cognitive impairment. The modulation of neuroplasticity pathways, a theoretical mechanism of action for this compound class, is increasingly implicated in the pathophysiology of mood and anxiety disorders. Preliminary computational models suggest that N-(2-morpholinobutyryl)-1-Indanamine may interact with receptor systems relevant to these conditions.

Another area of theoretical exploration is in the management of neuropathic pain. Certain indanamine derivatives have demonstrated effects on ion channels and neurotransmitter systems involved in pain signaling. Future in-silico and in-vitro studies will be crucial to determine if N-(2-morpholinobutyryl)-1-Indanamine possesses a similar pharmacological profile that could be harnessed for analgesic purposes.

Finally, the potential for repurposing N-(2-morpholinobutyryl)-1-Indanamine for rare neurological disorders with shared pathological mechanisms, such as protein aggregation or mitochondrial dysfunction, is a theoretical consideration. High-throughput screening and a deeper understanding of the compound's molecular targets will be instrumental in validating these novel therapeutic hypotheses.

Investigation of Preclinical Combination Therapies Involving N-(2-morpholinobutyryl)-1-Indanamine

The potential for synergistic or additive effects through combination therapies represents a significant area of preclinical investigation for N-(2-morpholinobutyryl)-1-Indanamine. By targeting multiple pathways involved in complex diseases, combination approaches may offer enhanced efficacy and a more robust therapeutic response.

In the context of neurodegenerative diseases, preclinical models could explore the co-administration of N-(2-morpholinobutyryl)-1-Indanamine with established treatments. For instance, combining it with acetylcholinesterase inhibitors could theoretically offer a dual benefit of symptomatic relief and disease modification. The rationale for such combinations is based on the potential for N-(2-morpholinobutyryl)-1-Indanamine to address underlying pathology while the other agent manages symptoms.

Another area of interest is its combination with agents that target neuroinflammation, a key component of many central nervous system disorders. Preclinical studies could investigate whether N-(2-morpholinobutyryl)-1-Indanamine can potentiate the effects of anti-inflammatory drugs, potentially allowing for lower doses and reduced side effects.

The following table outlines potential preclinical combination therapy approaches:

| Therapeutic Area | Combination Agent Class | Theoretical Rationale |

| Neurodegenerative Diseases | Acetylcholinesterase Inhibitors | Symptomatic relief and potential disease modification |

| Neuroinflammation | Anti-inflammatory Agents | Potentiation of anti-inflammatory effects |

| Psychiatric Disorders | Selective Serotonin Reuptake Inhibitors | Synergistic effects on mood and cognitive symptoms |

Advanced Drug Delivery Systems Research for N-(2-morpholinobutyryl)-1-Indanamine in Preclinical Development

Optimizing the delivery of N-(2-morpholinobutyryl)-1-Indanamine to its target sites within the central nervous system is a critical aspect of its preclinical development. Advanced drug delivery systems are being explored to enhance its bioavailability, stability, and ability to cross the blood-brain barrier.

One promising approach is the use of nanoparticle-based carriers. Encapsulating N-(2-morpholinobutyryl)-1-Indanamine within liposomes or polymeric nanoparticles could protect it from premature degradation and facilitate its transport into the brain. Surface modification of these nanoparticles with specific ligands could further enhance targeted delivery to specific brain regions or cell types.

Intranasal delivery is another innovative strategy being investigated. This non-invasive route could allow for direct transport of the compound to the brain, bypassing the blood-brain barrier and first-pass metabolism in the liver. Preclinical studies will be necessary to evaluate the efficiency and safety of this delivery method.

The development of long-acting injectable formulations is also under consideration to improve patient compliance and provide sustained therapeutic concentrations of the drug. These formulations could be based on biodegradable polymers or other sustained-release technologies.

| Delivery System | Potential Advantages |

| Nanoparticle Carriers | Enhanced stability, targeted delivery, improved blood-brain barrier penetration |

| Intranasal Delivery | Non-invasive, bypasses blood-brain barrier and first-pass metabolism |

| Long-Acting Injectables | Improved patient compliance, sustained therapeutic concentrations |

Translational Research Prospects for N-(2-morpholinobutyryl)-1-Indanamine (From Preclinical to Theoretical Clinical Relevance)

The ultimate goal of preclinical research on N-(2-morpholinobutyryl)-1-Indanamine is to pave the way for its potential clinical application. The translational prospects for this compound are focused on bridging the gap between laboratory findings and theoretical clinical relevance.

A key aspect of this translational pathway is the identification and validation of biomarkers. These biomarkers could be used in future clinical trials to monitor the drug's engagement with its target, as well as to track disease progression and therapeutic response. Potential biomarkers could include specific proteins in the cerebrospinal fluid, imaging markers of brain activity, or cognitive and behavioral assessments.

The development of robust and predictive preclinical models that accurately mimic human disease is also crucial for successful translation. These models will be essential for determining the optimal therapeutic window and for identifying patient populations that are most likely to benefit from treatment with N-(2-morpholinobutyryl)-1-Indanamine.

Furthermore, early engagement with regulatory agencies will be important to ensure that the preclinical development program is aligned with the requirements for future clinical trials. This includes demonstrating a clear mechanism of action, a favorable safety profile in animal models, and a strong scientific rationale for its use in the proposed clinical indications. The journey from preclinical research to potential clinical relevance is a long and complex one, but the unique properties of N-(2-morpholinobutyryl)-1-Indanamine make it a compound of significant interest for future therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.